Benzydamine N-oxide
Overview
Description
Benzydamine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Monitoring Flavin-Containing Monooxygenase Activity
Benzydamine N-oxidation serves as a sensitive and stable method for assessing flavin-containing monooxygenase (FMO) activity in hepatocytes from various species, including rats, hamsters, rabbits, dogs, and humans. This process is not inhibited by methimazole, which underscores its utility in this context (Ubeaud et al., 1999).
Reduced Systemic Side Effects with Topical Application
Topical application of benzydamine reduces the plasma concentrations of the drug and its metabolite N-oxide. This finding suggests that topical application could be more effective in minimizing systemic side effects compared to other administration routes (Catanese et al., 1986).
Probe for FMO Activity
Benzydamine N-oxidation is a useful probe for measuring FMO activity in vitro and in vivo across various tissues and cell types (Yeung & Rettie, 2006).
Topical Treatment for Oral Mucosal Ulcers
Benzydamine hydrochloride gel significantly enhances mucosal repair in oral mucosal ulcers, indicating its potential as a topical treatment option (Karavana Hizarcioğlu et al., 2011).
In Vivo Probe for Human FMO3
Benzydamine is a potential in vivo probe for human FMO3, a major contributor to the plasma levels of the N-oxide metabolite, more so than extrahepatic FMO1 (Lang & Rettie, 2000).
Marker for Hepatic FMO Activity in Veterinary Species
Benzydamine is a suitable marker for hepatic FMO activity in various veterinary species like bovine, rabbit, and swine (Capolongo et al., 2010).
Identification in Toxicological Analysis
A developed methodology can effectively identify benzydamine hydrochloride and its metabolite, benzydamine N-oxide, in biological samples, aiding in routine toxicological identification (Chorna et al., 2021).
Pharmacological Properties
Benzydamine is a unique topical anti-inflammatory drug, inhibiting inflammatory cytokine synthesis, oxidative burst of neutrophils, and stabilizing membranes (Quane et al., 1998).
Preventive Treatment for Radiation-Induced Oral Mucositis
Benzydamine HCl shows promise as a preventive treatment for radiation-induced oral mucositis in patients with head and neck carcinoma (Epstein et al., 2001).
Prevention and Treatment of Oral Mucositis
Benzydamine effectively prevents and reduces the severity of oral mucositis in patients undergoing radiotherapy and chemotherapy for head and neck cancer (Nicolatou‐Galitis et al., 2021).
Mechanism of Action
Target of Action
Benzydamine N-oxide is a metabolite of Benzydamine . Benzydamine, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . The primary targets of Benzydamine are the inflammatory cytokines and prostaglandins .
Mode of Action
Benzydamine operates by weakly inhibiting the synthesis of prostaglandins . It also inhibits the synthesis of inflammatory cytokines, specifically tumour necrosis factor-alpha (TNF-α) . Additionally, it has the ability to inhibit the oxidative burst of neutrophils under certain conditions . Another activity of benzydamine is a general activity known as membrane stabilization, which is demonstrated by several actions including inhibition of granule release from neutrophils .
Biochemical Pathways
Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to form this compound . Studies with recombinant FMO enzymes demonstrate that FMO1 and FMO3 are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes .
Pharmacokinetics
Benzydamine is primarily metabolized by oxidation, dealkylation, and conjugation into hydroxy, dealkylated, and N-oxide metabolites . When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . The high lipid solubility of the base form of benzydamine should be associated with considerable passive resorption in the renal tubule .
Result of Action
The result of Benzydamine’s action is the symptomatic relief of pain in acute sore throat and for the symptomatic relief of oropharyngeal mucositis caused by radiation therapy . It provides pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .
Action Environment
The action of this compound is influenced by the pH of the environment. High benzydamine N-oxygenation activities of recombinant human FMO1 and FMO3 and human kidney microsomes were observed at pH 8.4 .
Safety and Hazards
Future Directions
There is a need to design clinical trials to highlight novel possible applications of benzydamine and implement translational analyses to fine-tune patients’ selection and open future research scenarios . For instance, new applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .
Biochemical Analysis
Biochemical Properties
Benzydamine N-oxide is primarily formed through the action of FMO1 and FMO3 enzymes . These enzymes are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes . The formation of this compound is a useful in vitro probe for FMO activity in a wide range of tissues and cell types .
Cellular Effects
The parent compound, Benzydamine, is known to have anti-inflammatory, antipyretic, and antiedemal activities when administered orally or topically
Molecular Mechanism
The molecular mechanism of this compound is primarily through its formation via the action of FMO1 and FMO3 enzymes . These enzymes catalyze the N-oxygenation of Benzydamine to form this compound . This process is highly specific and has minimal contributions from cytochrome P450 enzymes .
Temporal Effects in Laboratory Settings
It is known that the metabolite is stable and can be quantified with high specificity and sensitivity using a simple HPLC assay .
Metabolic Pathways
This compound is involved in the metabolic pathway of Benzydamine, which is primarily metabolized by FMO1 and FMO3 enzymes to form this compound . This process is highly specific and has minimal contributions from cytochrome P450 enzymes .
Subcellular Localization
Given that it is formed through the action of FMO1 and FMO3 enzymes, it is likely that it is localized in the same subcellular compartments as these enzymes .
Properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKKEFPZHPEYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190005 | |
Record name | Benzydamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36504-71-9 | |
Record name | Benzydamine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzydamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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